3-(Difluoromethyl)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2-nitropyridine is a chemical compound that features a pyridine ring substituted with a difluoromethyl group at the third position and a nitro group at the second position
Mechanism of Action
Target of Action
It is known that difluoromethyl groups have been used in drug discovery to modulate the properties of bioactive molecules
Mode of Action
The mode of action of 3-(Difluoromethyl)-2-nitropyridine is currently unknown due to the lack of specific studies on this compound. It is known that difluoromethyl groups can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Biochemical Pathways
It is known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Result of Action
It is known that difluoromethyl groups can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, living habits, residential environment, mental and psychological factors, intestinal flora, genetics, social factors, and viral and non-viral infections are closely related to human cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-nitropyridine typically involves the introduction of the difluoromethyl group and the nitro group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions . The nitration step usually involves the use of nitric acid or a nitrating mixture under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various difluoromethylated compounds .
Scientific Research Applications
3-(Difluoromethyl)-2-nitropyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-2-nitropyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Nitropyridine: Lacks the difluoromethyl group, making it less lipophilic.
3-(Difluoromethyl)pyridine: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
3-(Difluoromethyl)-2-nitropyridine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group provides reactivity for further chemical modifications .
Properties
IUPAC Name |
3-(difluoromethyl)-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)4-2-1-3-9-6(4)10(11)12/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKMXYIQKHUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804933-80-9 |
Source
|
Record name | 3-(difluoromethyl)-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.